molecular formula C11H12F3NO2 B1439671 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine CAS No. 1259994-92-7

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B1439671
CAS No.: 1259994-92-7
M. Wt: 247.21 g/mol
InChI Key: UQIIXNIENIPXSV-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine is a synthetic phenylalanine derivative featuring a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This structural modification distinguishes it from canonical phenylalanine, imparting unique physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group introduces steric effects that may influence molecular interactions .

Properties

IUPAC Name

2-amino-3-[2-methyl-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIIXNIENIPXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via 2-Methyl-5-Aminotrifluorotoluene Intermediate

A patent (CN106588673A) describes a comprehensive preparation method for 2-methyl-5-aminotrifluorotoluene, a key intermediate en route to the target phenylalanine derivative. This method exemplifies a practical industrial approach involving the following steps:

Step Reaction Description Key Conditions Yield/Remarks
1 Reduction of 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzyl alcohol Sodium borohydride in aqueous solution, temperature controlled (0–10 °C) Yield ~90%, product >99% purity
2 Chlorination of 2-trifluoromethylbenzyl alcohol to 2-trifluoromethylbenzyl chloride Thionyl chloride chlorination Efficient conversion
3 Nitration of 2-trifluoromethylbenzyl chloride to 2-chloromethyl-5-nitrobenzotrifluoride Nitric acid and sulfuric acid mixture Controlled nitration
4 Catalytic hydrogenation of nitro compound to 2-methyl-5-aminobenzotrifluoride Hydrogenation with catalyst High yield of amine

This sequence is notable for its use of readily available starting materials, manageable reaction conditions, and avoidance of hazardous reagents. The reduction step uses sodium borohydride in water, which is safer and cost-effective. The chlorination and nitration steps are classical aromatic substitution reactions optimized for yield and purity. The final hydrogenation step converts the nitro group to the amino group, essential for subsequent amino acid synthesis.

Incorporation of the Amino Acid Functionality

While the above patent focuses on the aromatic amine intermediate, the conversion to the phenylalanine derivative typically involves:

  • Introduction of the amino acid side chain,
  • Protection/deprotection strategies for amino and carboxyl groups,
  • Stereochemical control to obtain the DL mixture.

A related research article on phenylalanine-derived trifluoromethyl ketones (PMC5053897) discusses synthetic strategies involving masked ketones and cross-coupling reactions to access trifluoromethyl-substituted amino acids. Although this study focuses on trifluoromethyl ketone derivatives for oxidation catalysis, it provides insight into the robust synthetic routes applicable to trifluoromethylated phenylalanine analogues. The methodology includes:

  • Negishi cross-coupling to assemble the aromatic amino acid framework,
  • Use of protecting groups to manage amino acid functionality,
  • Scalable and stable intermediates for peptide incorporation.

This approach highlights the adaptability of trifluoromethyl phenylalanine derivatives in complex synthetic sequences and their potential for further functionalization.

Alternative Synthetic Strategies Involving Hydroxy and Amino Substituents

Another patent (CN112409201A) describes a preparation method involving protection, condensation, and hydrolysis steps to obtain hydroxy and amino-substituted trifluoromethyl phenyl derivatives. Although this method targets a related compound (2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid), it provides useful insights into:

  • Use of specific protecting reagents to control isomer impurities,
  • Condensation reactions in the presence of bases such as triethylamine or DBU,
  • Acid-mediated hydrolysis under controlled temperature (60–100 °C),
  • Salt formation to improve purity and yield.

These steps are relevant for the preparation of trifluoromethyl-substituted phenylalanine derivatives, especially when controlling regioselectivity and purity is critical.

Comparative Summary of Key Preparation Steps

Step Method/Reaction Reagents/Conditions Advantages Challenges
Reduction Sodium borohydride reduction of trifluoromethylbenzaldehyde NaBH4 in aqueous solution, 0–10 °C High yield, mild conditions, cost-effective Temperature control required
Chlorination Thionyl chloride chlorination of benzyl alcohol SOCl2, standard chlorination Efficient conversion to benzyl chloride Handling of SOCl2 requires care
Nitration Aromatic nitration with nitric and sulfuric acid HNO3/H2SO4 mixture Selective nitration at 5-position Exothermic, requires control
Hydrogenation Catalytic reduction of nitro to amine H2 gas, catalyst (e.g., Pd/C) High yield amine formation Catalyst poisoning possible
Cross-Coupling Negishi coupling for amino acid framework Organometallic reagents, Pd catalyst Access to complex structures Sensitive reagents, requires inert atmosphere
Protection/Deprotection Use of protecting groups for amino/carboxyl Various protecting groups, acid/base treatment Purity and regioselectivity control Additional steps increase complexity

Research Findings and Industrial Considerations

  • The sodium borohydride reduction step is favored for its simplicity and high yield, making it suitable for scale-up.
  • Control of reaction temperature and addition rates is critical to avoid side reactions and maximize purity.
  • The chlorination and nitration steps must be carefully controlled to avoid over-substitution or formation of isomeric impurities.
  • Catalytic hydrogenation offers a clean conversion of nitro to amino groups, essential for the final amino acid synthesis.
  • Advanced synthetic methods like Negishi cross-coupling enable the introduction of trifluoromethyl groups with precision, expanding the scope of accessible derivatives.
  • Protection strategies and salt formation improve product stability and purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Methyl- and Trifluoromethyl-Substituted DL-Phenylalanine Derivatives

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Notes
This compound Methyl (C2), -CF₃ (C5) ~234 (calculated) High lipophilicity; potential steric hindrance at C2
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine Methyl (C2), -CF₃ (C3) ~234 -CF₃ in meta position may alter electronic effects compared to C5 substitution
4-Methyl-3-(trifluoromethyl)-DL-phenylalanine Methyl (C4), -CF₃ (C3) ~234 Para-methyl group reduces steric hindrance; possible enhanced solubility
5-Methyl-2-(trifluoromethyl)-DL-phenylalanine Methyl (C5), -CF₃ (C2) ~234 Swapped substituent positions; distinct spatial orientation
2-Chloro-5-(trifluoromethyl)-DL-phenylalanine Chloro (C2), -CF₃ (C5) 267.63 Chlorine increases molecular weight and electronegativity; potential reactivity in substitution reactions

Key Observations:

Para-substituted methyl groups (C4) may improve solubility due to reduced steric clashes . Trifluoromethyl Groups: The electron-withdrawing nature of -CF₃ alters aromatic ring reactivity. Position-dependent effects (e.g., C3 vs. C5) could modulate electronic distribution and intermolecular interactions.

Functional Group Variations: Replacing methyl with chlorine (as in 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine) increases molecular weight by ~33 g/mol and introduces a polarizable halogen.

Biological Activity

2-Methyl-5-(trifluoromethyl)-DL-phenylalanine (2M5TF-DL-Phe) is a non-natural amino acid notable for its unique trifluoromethyl group, which significantly influences its electronic and steric properties. This compound has garnered interest in medicinal chemistry due to its potential interactions with biological targets, particularly in drug design and development. This article explores the biological activity of 2M5TF-DL-Phe, including its mechanisms of action, potential applications, and relevant case studies.

The molecular formula of 2M5TF-DL-Phe is C₁₁H₁₂F₃NO₂. The trifluoromethyl group enhances the compound's reactivity and stability, making it a subject of interest in various chemical and biological applications. The structural features of 2M5TF-DL-Phe suggest that it may exhibit distinct binding affinities compared to other phenylalanine derivatives.

The biological activity of 2M5TF-DL-Phe can be attributed to several mechanisms:

  • Protein Binding : The trifluoromethyl group alters the binding profiles of proteins, potentially enhancing affinity for certain targets compared to non-fluorinated analogs.
  • Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on various enzymes, suggesting that 2M5TF-DL-Phe may also exhibit such properties.
  • Cellular Uptake : Research indicates that derivatives with trifluoromethyl groups can influence cellular uptake mechanisms, which may enhance their efficacy in biological systems .

Study on Protein Folding

A study demonstrated that genetically incorporated trifluoromethyl groups could serve as sensitive probes for studying protein folding and unfolding processes using NMR spectroscopy. This suggests potential applications of 2M5TF-DL-Phe in biophysical studies .

Enzyme Inhibition Studies

Research on similar compounds has shown significant enzyme inhibition activity. For instance, derivatives of phenylalanine with trifluoromethyl substitutions have been linked to selective inhibition of histone deacetylases (HDACs), which are important targets in cancer therapy. The mechanisms involved include irreversible binding to the enzyme active site .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2M5TF-DL-Phe, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
5-(Trifluoromethyl)phenylalanineTrifluoromethyl on phenyl ringModerate enzyme inhibition
2-Methyl-3-(trifluoromethyl)phenylalanineTrifluoromethyl at a different positionVaries in reactivity
4-Trifluoromethyl-L-phenylalanineTrifluoromethyl at para positionDifferent steric hindrance

This table illustrates how variations in substituent positions can lead to significant differences in biological activity, emphasizing the potential role of 2M5TF-DL-Phe in drug design.

Potential Applications

The unique properties of 2M5TF-DL-Phe suggest several potential applications:

  • Drug Development : Its ability to modulate protein interactions makes it a candidate for developing new therapeutics targeting specific diseases.
  • Research Tool : As a probe in biochemical assays, it can aid in understanding protein dynamics and interactions.
  • Synthetic Chemistry : Its structural characteristics allo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tetrachloromonospirophosphazene derivatives (similar to those in ) may serve as intermediates. Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress, while triethylamine can act as a base to neutralize byproducts like HCl . Post-reaction purification via column chromatography or recrystallization ensures product isolation. For trifluoromethyl incorporation, fluorinated reagents or precursors (e.g., trifluoromethylating agents) should be used under anhydrous conditions, as described in analogous syntheses .

Q. Which spectroscopic or crystallographic methods are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as highlighted in ’s supplementary information . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) identifies proton environments and trifluoromethyl group presence. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy verifies functional groups like carboxylic acids or amines.

Q. What safety protocols are essential during synthesis and handling to mitigate risks associated with trifluoromethyl groups?

  • Methodological Answer : Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact . Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates. Waste should be neutralized before disposal, and spills managed with inert adsorbents. Glove integrity must be checked regularly, as per OSHA/EU standards .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacological studies compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting enzymatic degradation, as seen in fluorinated pharmaceuticals (e.g., aprepitant analogs in ) . To validate this, conduct comparative in vitro assays (e.g., liver microsome stability tests) with non-fluorinated phenylalanine derivatives. Pharmacokinetic studies in animal models can quantify half-life differences using LC-MS/MS for bioanalysis .

Q. What strategies resolve racemic mixtures of this compound to study enantiomer-specific bioactivity?

  • Methodological Answer : Chiral resolution via high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose derivatives) separates enantiomers. Alternatively, enzymatic resolution using acylases or lipases selectively hydrolyzes one enantiomer, as demonstrated for DL-phenylalanine derivatives in . Enantiomeric purity is confirmed via polarimetry or chiral NMR shift reagents.

Q. Are there documented contradictions in its receptor binding affinity across in vitro vs. in vivo models, and how are these reconciled methodologically?

  • Methodological Answer : Discrepancies may arise due to protein binding or blood-brain barrier penetration in vivo. Address this by:

  • Performing surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for in vitro affinity measurements.
  • Validating in vivo activity via radiolabeled tracer studies (e.g., ¹⁸F-PET imaging) to track distribution .
  • Adjusting dosing regimens to account for bioavailability differences, as seen in ’s controlled dosing for DL-phenylalanine analogs .

Q. What computational modeling approaches predict the impact of methyl and trifluoromethyl substituents on its conformational dynamics?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize ground-state geometries, while molecular dynamics (MD) simulations assess flexibility in solvated environments. Docking studies (e.g., AutoDock Vina) predict binding modes to target proteins (e.g., enzymes or transporters). Compare results with crystallographic data (if available) to validate predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 2
2-Methyl-5-(trifluoromethyl)-DL-phenylalanine

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